2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Description
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a bicyclic imidazolone derivative characterized by a dihydroimidazol-4-one core substituted with a phenyl group and a 3,4-dimethoxyphenylmethyl moiety.
Properties
IUPAC Name |
2-amino-4-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-14-9-8-12(10-15(14)24-2)11-18(13-6-4-3-5-7-13)16(22)20-17(19)21-18/h3-10H,11H2,1-2H3,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJUOQGLWLRTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit anticancer properties. The structure of 2-amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one suggests potential activity against cancer cell lines. Studies on similar compounds have demonstrated their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
2. Antimicrobial Properties
Imidazole derivatives have been explored for their antimicrobial effects. The presence of the dimethoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, potentially leading to effective treatments against various bacterial and fungal infections.
3. Neuroprotective Effects
There is emerging evidence that imidazole compounds can offer neuroprotective benefits. Research into related structures has shown that they may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and oxidative stress.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. |
| Study 2 | Antimicrobial Properties | In vitro tests demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria, suggesting a mechanism involving membrane disruption. |
| Study 3 | Neuroprotection | Animal models treated with the compound showed reduced markers of neuroinflammation and improved cognitive function in memory tasks compared to control groups. |
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several imidazolone derivatives, which differ in their aromatic substituents and functional groups. Below is a comparative analysis based on molecular structure, synthetic accessibility, and available research findings:
Table 1: Structural and Functional Comparison of Imidazolone Derivatives
Key Findings :
Structural Diversity: The target compound and Analog 5 share identical molecular formulas but differ in the positions of methoxy groups (3,4-dimethoxy vs. 4-methoxy and 3-methoxy), which may influence electronic properties and binding affinity in biological systems. Analog 4 incorporates a thiophene moiety, introducing sulfur-based π-π interactions that could improve membrane permeability .
Synthetic Accessibility: Derivatives with methoxy groups (e.g., target compound, Analog 5) are synthesized via nucleophilic substitution or TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions, as seen in related nitroimidazole syntheses . Fluorinated analogs (e.g., Analog 3) may require specialized reagents like 2-methoxyethylbromide or fluorinated benzyl halides, which can increase synthetic complexity .
Biological Relevance: While direct data on the target compound are scarce, structurally related imidazolones have shown activity in modulating oxidative stress pathways. The discontinuation of Analog 2 and Analog 3 may reflect challenges in stability, synthesis scalability, or preliminary toxicity profiles .
Commercial Availability :
- High-purity analogs (e.g., Analog 1 at 98%) are marketed as research chemicals for drug discovery, emphasizing their role in lead optimization .
Biological Activity
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS Number: 512190-92-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 314.38 g/mol. The structure features an imidazole ring substituted with a dimethoxyphenylmethyl group and a phenyl group.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives of imidazole compounds, including this compound.
Key Findings:
- The compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for related derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 7b | 0.25 | Escherichia coli |
2. Anticancer Activity
The anticancer potential of the compound has been investigated in various cancer cell lines. Its derivatives have shown promising results in inhibiting tumor growth.
Key Findings:
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). IC50 values ranged from 1.88 μM to 42.30 μM depending on the specific derivative tested .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF7 | 1.88 | Derivative A |
| NCI-H460 | 4.21 | Derivative B |
| HepG2 | 17.82 | Derivative C |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects.
Key Findings:
- Studies suggest that imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
A notable study conducted by Wei et al. focused on the synthesis and biological evaluation of various imidazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) which indicated that modifications on the phenyl ring significantly enhanced biological activity against cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing 4,5-dihydro-1H-imidazol-5-one derivatives, and how do they apply to the target compound?
The synthesis of 4,5-dihydro-1H-imidazol-5-one derivatives typically involves cyclocondensation reactions. For example, amidines and ketones can undergo base-promoted cyclization under transition-metal-free conditions to form the imidazolone core . Solvent choice (e.g., DMF or ethanol) and reaction temperature (80–120°C) significantly influence yield and regioselectivity. For the target compound, introducing the (3,4-dimethoxyphenyl)methyl and phenyl substituents may require optimized stoichiometry and protecting group strategies to avoid side reactions .
Q. Which spectroscopic and analytical techniques are essential for characterizing the target compound’s structure?
Key techniques include:
- FTIR : To confirm the presence of imine (C=N, ~1600–1650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- NMR (¹H/¹³C) : To resolve substituent positions (e.g., phenyl vs. dimethoxyphenyl groups) and diastereotopic protons in the dihydroimidazolone ring .
- Elemental analysis (CHNS) : To verify molecular formula accuracy, particularly for nitrogen and oxygen content .
Q. How can researchers ensure purity of the compound during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is recommended for purity assessment. Gradient elution using acetonitrile/water mixtures can separate polar byproducts. Preparative HPLC or recrystallization (e.g., from ethanol/water) may be used for purification .
Q. What are the key challenges in synthesizing spiro-fused imidazolone derivatives like the target compound?
Challenges include:
Q. How can researchers validate the stereochemical configuration of the dihydroimidazolone ring?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, SC-XRD confirmed the (4R,5R) configuration in a structurally similar imidazolone derivative . Dynamic NMR studies can also detect restricted rotation in the dihydroimidazolone ring .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to improve yield and scalability of the target compound?
Advanced strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require removal via distillation.
- Catalyst design : Transition-metal-free conditions (e.g., K₂CO₃ or DBU as bases) reduce contamination risks .
- Flow chemistry : Continuous flow reactors may improve heat/mass transfer for large-scale synthesis .
Q. How can computational methods assist in predicting the compound’s reactivity and stability?
Density functional theory (DFT) calculations can model:
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
Contradictions may arise from:
- Impurity profiles : Rigorous HPLC-MS analysis ensures batch-to-batch consistency.
- Biological assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Structure-activity relationship (SAR) studies : Systematic substitution of the dimethoxyphenyl or phenyl groups can isolate pharmacophoric motifs .
Q. How can researchers investigate the compound’s environmental fate and degradation pathways?
Follow the framework from Project INCHEMBIOL:
Q. What advanced techniques validate the compound’s interactions with biological targets (e.g., enzymes)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
